2-(4,4-Diethoxybutyl)isoindoline-1,3-dione
Overview
Description
2-(4,4-Diethoxybutyl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3, making them versatile in chemical synthesis and applications .
Mechanism of Action
Target of Action
The primary target of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, reinforcement, and the regulation of prolactin secretion .
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely to influence the dopaminergic signaling pathways . These pathways play a crucial role in various neurological processes, including motor control and reward mechanisms .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable pharmacokinetic parameters . The compound was also evaluated in a Parkinsonism mouse model, suggesting its potential for in vivo applications .
Result of Action
Given its interaction with the dopamine receptor d2, it may influence dopaminergic signaling and potentially have effects on motor control and reward mechanisms .
Biochemical Analysis
Biochemical Properties
Isoindoline-1,3-dione derivatives have been reported to have several biological and pharmacological activities . They have been found to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione have not been detailed in the literature.
Cellular Effects
Isoindoline-1,3-dione derivatives have been found to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isoindoline-1,3-dione derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Isoindoline-1,3-dione derivatives have been found to exhibit anticonvulsant activity at certain dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with primary amines. One common method is the condensation reaction of phthalic anhydride with 4,4-diethoxybutylamine in the presence of a suitable solvent such as toluene . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product . Additionally, solventless conditions can be employed to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Diethoxybutyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base.
Major Products
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(4,4-Diethoxybutyl)isoindoline-1,3-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Iodopropyl)isoindoline-1,3-dione
- 2-Butyl-4-hydroxyisoindoline-1,3-dione
- 2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindoline-1,3-dione
Uniqueness
2-(4,4-Diethoxybutyl)isoindoline-1,3-dione is unique due to its specific substituent at the 4,4-diethoxybutyl position, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(4,4-diethoxybutyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-3-20-14(21-4-2)10-7-11-17-15(18)12-8-5-6-9-13(12)16(17)19/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOCOWABJRWQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCN1C(=O)C2=CC=CC=C2C1=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510290 | |
Record name | 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32464-55-4 | |
Record name | 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.